2-Methyl-1-phenyl-2-propanol (CAS 100-86-7), commonly known as Dimethyl Benzyl Carbinol (DMBC), is a tertiary aromatic alcohol utilized extensively as a highly stable functional ingredient and chemical intermediate. Characterized by a melting point of 23–25 °C and a vapor pressure of 0.0888 mmHg at 25 °C, it typically presents as a colorless liquid or low-melting solid . Unlike simpler primary alcohols, its tertiary structure provides quantifiable resistance to oxidation and alkaline degradation, making it a critical procurement choice for aggressive chemical formulation environments and as a direct precursor for synthesizing sterically hindered esters like Dimethyl Benzyl Carbinyl Acetate (DMBCA) .
Substituting 2-Methyl-1-phenyl-2-propanol with generic primary aromatic alcohols, such as phenethyl alcohol or benzyl alcohol, routinely leads to formulation failure in oxidative or high-pH environments. Primary alcohols are highly susceptible to oxidation, converting into aldehydes and carboxylic acids that cause severe discoloration and sour off-odors in bleach, perborate detergents, and alkaline soaps [1]. In contrast, the tertiary hydroxyl group of 2-Methyl-1-phenyl-2-propanol is sterically shielded and lacks the alpha-hydrogen required for standard oxidation, ensuring sustained structural and chemical stability even at pH levels exceeding 12.0 . Consequently, attempting to cut costs with simpler analogs in aggressive industrial media results in compromised product shelf-life and irreversible chemical degradation.
The primary differentiator for 2-Methyl-1-phenyl-2-propanol is its documented stability in alkaline and oxidative matrices. In comparative stability models, primary alcohols like phenethyl alcohol rapidly oxidize in the presence of detergent perborates and high-pH bases (pH > 12), leading to the formation of phenylacetic acid and subsequent sour off-notes and discoloration [1]. Because 2-Methyl-1-phenyl-2-propanol is a tertiary alcohol, it inherently resists this oxidative pathway, maintaining 100% structural integrity and zero discoloration in heavy-duty liquid detergents, bleach, and bar soaps .
| Evidence Dimension | Stability in high-pH (>12) and perborate environments |
| Target Compound Data | Stable, no discoloration, no oxidation to acids |
| Comparator Or Baseline | Phenethyl alcohol (Rapid oxidation, discoloration, sour off-notes) |
| Quantified Difference | Complete resistance to alpha-carbon oxidation vs. rapid degradation |
| Conditions | Detergent perborate and alkaline soap matrices (pH > 12) |
Essential for procurement in home care and industrial cleaning, where chemical integrity must survive aggressive bases without degrading.
2-Methyl-1-phenyl-2-propanol exhibits a precise vapor pressure of 0.0888 mmHg at 25 °C, which dictates its evaporation kinetics in functional formulations . When compared to the industry-standard phenethyl alcohol, which has a lower vapor pressure of approximately 0.074 mmHg, 2-Methyl-1-phenyl-2-propanol demonstrates a slightly higher volatility [1]. This specific thermodynamic property allows it to function effectively as a top-to-middle bridge in controlled-release applications, providing a substantivity of up to 6 hours at 100% concentration without the heavy residual accumulation typical of lower-volatility base materials [2].
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | 0.0888 mmHg |
| Comparator Or Baseline | Phenethyl alcohol (0.074 mmHg) |
| Quantified Difference | ~20% higher vapor pressure for the target compound |
| Conditions | Standard ambient temperature (25 °C) |
Enables formulators to precisely engineer the evaporation curve and substantivity of volatile chemical mixtures.
As a chemical intermediate, 2-Methyl-1-phenyl-2-propanol is the mandatory precursor for the synthesis of Dimethyl Benzyl Carbinyl Acetate (DMBCA). Unlike primary alcohols that undergo rapid, unhindered esterification, the tertiary hydroxyl group of 2-Methyl-1-phenyl-2-propanol presents significant steric hindrance, requiring specific catalytic conditions to prevent dehydration into alpha-methylstyrene [1]. High-purity (≥98%) procurement of this specific compound is required to maximize ester yield and minimize these dehydration byproducts during industrial scale-up, a process that cannot be replicated using any other isomeric alcohol .
| Evidence Dimension | Esterification pathway and byproduct risk |
| Target Compound Data | Requires specific catalysis to prevent alpha-methylstyrene dehydration |
| Comparator Or Baseline | Primary alcohols (Unhindered esterification, low dehydration risk) |
| Quantified Difference | Direct precursor capability for DMBCA despite higher steric hindrance |
| Conditions | Industrial catalytic esterification |
Buyers synthesizing specialty tertiary esters must procure high-purity grades to suppress unwanted alkene byproducts during manufacturing.
Due to its proven resistance to oxidation and discoloration at pH > 12, this compound is a technically validated choice for scenting and stabilizing aggressive alkaline media, including perborate detergents, bleach solutions, and heavy-duty soaps, where primary alcohols degrade .
Serves as the direct tertiary alcohol precursor for the commercial manufacturing of Dimethyl Benzyl Carbinyl Acetate. Procurement of high-purity grades (≥98%) is critical to minimize alpha-methylstyrene dehydration byproducts during catalytic esterification[1].
Leveraging its specific vapor pressure of 0.0888 mmHg, it is utilized to engineer precise evaporation curves in fabric softeners and ambient diffusers, acting as a volatile bridge that primary alcohol analogs cannot perfectly replicate [2].
Irritant